N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2-phenylbutanamide
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Overview
Description
N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2-phenylbutanamide is a chemical compound that features a thiolane ring with a dioxo group, a phenyl group, and a butanamide moiety
Scientific Research Applications
N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2-phenylbutanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
The compound acts as a GIRK channel activator . It interacts with the GIRK channels, leading to their activation . This activation results in changes in the cell’s excitability .
Biochemical Pathways
The activation of GIRK channels affects various biochemical pathways. These channels play a crucial role in regulating heart rate and are involved in numerous physiological processes such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
Similar compounds have shown improved metabolic stability over the prototypical urea-based compounds . More research is needed to fully understand the ADME properties of this compound.
Result of Action
The activation of GIRK channels by this compound leads to changes in the cell’s excitability . This can have various effects depending on the specific cell type and the physiological context.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2-phenylbutanamide typically involves the reaction of a thiolane derivative with a phenylbutanamide precursor. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to yield thiol derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Comparison with Similar Compounds
Similar Compounds
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(methylamino)acetamide: Similar thiolane ring structure but with a different functional group.
[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]urea: Contains a urea moiety instead of a butanamide group.
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylcarbamoyl chloride: Features a carbamoyl chloride group.
Uniqueness
N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2-phenylbutanamide is unique due to its combination of a thiolane ring with a dioxo group and a phenylbutanamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
N-[(1,1-dioxothiolan-3-yl)methyl]-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-2-14(13-6-4-3-5-7-13)15(17)16-10-12-8-9-20(18,19)11-12/h3-7,12,14H,2,8-11H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTUIEDXJXNHBSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2CCS(=O)(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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